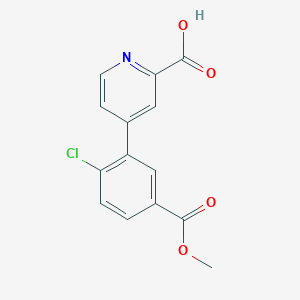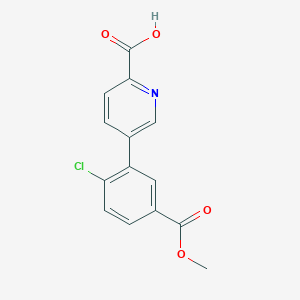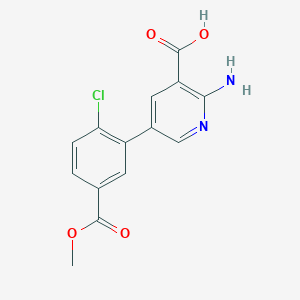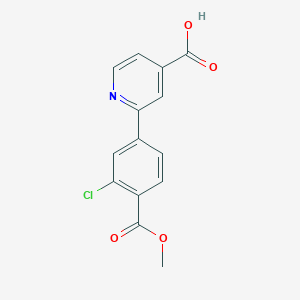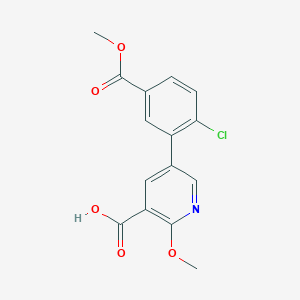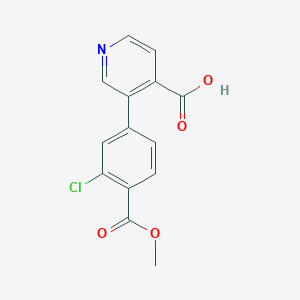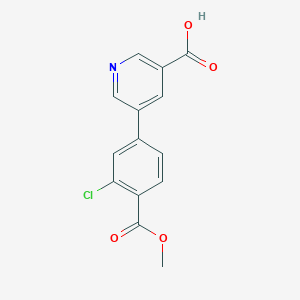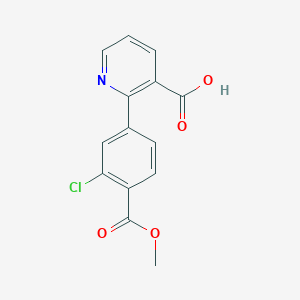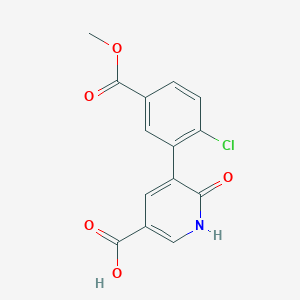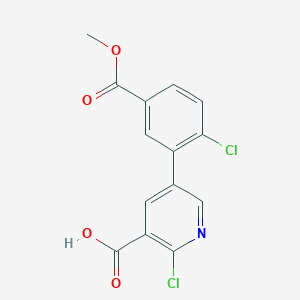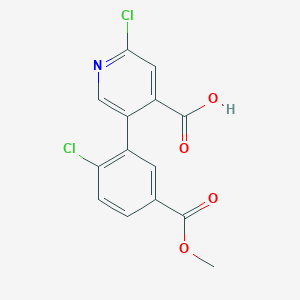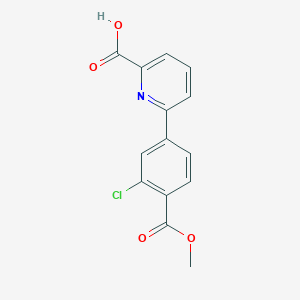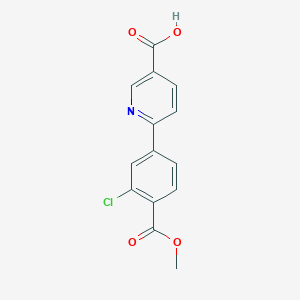
6-(3-Chloro-4-methoxycarbonylphenyl)nicotinic acid, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(3-Chloro-4-methoxycarbonylphenyl)nicotinic acid (6-CMCPN) is a synthetic compound that is used in a variety of scientific research applications. It is a derivative of nicotinic acid and has been used for its ability to modulate the activity of certain proteins, receptors and enzymes. 6-CMCPN has a wide range of potential applications in the study of cell signaling and other biochemical processes, as well as its potential use in drug discovery and development.
科学研究应用
6-(3-Chloro-4-methoxycarbonylphenyl)nicotinic acid, 95% has been used in a variety of scientific research applications, including the study of cell signaling and other biochemical processes. It has been used to study the activity of certain proteins, receptors and enzymes, as well as to modulate their activity. It has also been used to study the effects of certain drugs on the activity of these proteins, receptors and enzymes.
作用机制
6-(3-Chloro-4-methoxycarbonylphenyl)nicotinic acid, 95% is believed to act as an inhibitor of certain proteins, receptors and enzymes. It binds to these molecules and prevents them from functioning normally. This inhibition can be used to study the effects of certain drugs on the activity of these proteins, receptors and enzymes.
Biochemical and Physiological Effects
6-(3-Chloro-4-methoxycarbonylphenyl)nicotinic acid, 95% has been shown to have a number of biochemical and physiological effects. It has been shown to modulate the activity of certain proteins, receptors and enzymes, as well as to inhibit the activity of certain proteins, receptors and enzymes. It has also been shown to have anti-inflammatory and anti-tumorigenic effects.
实验室实验的优点和局限性
The use of 6-(3-Chloro-4-methoxycarbonylphenyl)nicotinic acid, 95% in laboratory experiments has a number of advantages. It is relatively easy to synthesize and is relatively stable in aqueous solutions. It is also relatively non-toxic and has a wide range of potential applications. However, it is important to note that 6-(3-Chloro-4-methoxycarbonylphenyl)nicotinic acid, 95% can have a variety of side effects and should be used with caution.
未来方向
The potential applications of 6-(3-Chloro-4-methoxycarbonylphenyl)nicotinic acid, 95% are still being explored. It has been suggested that it could potentially be used as a drug discovery and development tool, as well as for the study of cell signaling and other biochemical processes. It could also be used in the development of new treatments for diseases such as cancer and Alzheimer’s disease. Additionally, it could be used to study the effects of certain drugs on the activity of certain proteins, receptors and enzymes. Finally, it could be used to develop new methods for detecting and treating certain diseases.
合成方法
6-(3-Chloro-4-methoxycarbonylphenyl)nicotinic acid, 95% can be synthesized from nicotinic acid by treating it with 3-chloro-4-methoxycarbonylphenyl bromide in the presence of a base such as sodium hydroxide. This reaction results in the formation of 6-(3-Chloro-4-methoxycarbonylphenyl)nicotinic acid, 95% and the by-products of bromide and water. The reaction is typically carried out in an aqueous solution at a temperature of between 40-50°C and a pH of between 6-8.
属性
IUPAC Name |
6-(3-chloro-4-methoxycarbonylphenyl)pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClNO4/c1-20-14(19)10-4-2-8(6-11(10)15)12-5-3-9(7-16-12)13(17)18/h2-7H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYKHZPCMISVXRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)C2=NC=C(C=C2)C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30688335 |
Source


|
| Record name | 6-[3-Chloro-4-(methoxycarbonyl)phenyl]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30688335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261950-50-8 |
Source


|
| Record name | 6-[3-Chloro-4-(methoxycarbonyl)phenyl]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30688335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

